molecular formula C23H29N3O2S2 B2857872 3-benzyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 689262-62-2

3-benzyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2857872
CAS No.: 689262-62-2
M. Wt: 443.62
InChI Key: NCQYKLZWGBLBSW-UHFFFAOYSA-N
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Description

3-benzyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-one core, a benzyl group, and a piperidine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-benzyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thieno[3,2-d]pyrimidin-4-one core. This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a pyrimidine precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thienopyrimidine core.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached through a condensation reaction involving 2-ethylpiperidine and an appropriate electrophilic intermediate.

    Final Assembly:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

3-benzyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxoethyl linker.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-benzyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound.

Comparison with Similar Compounds

3-benzyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    Thienopyrimidines: Compounds with a similar thienopyrimidine core but different substituents, such as 2-amino-4-(1-piperidine)pyridine derivatives.

    Benzyl-Substituted Compounds: Compounds with a benzyl group attached to different heterocyclic cores, such as benzimidazole or indole derivatives.

    Piperidine-Containing Compounds: Compounds with a piperidine moiety, such as piperidine derivatives used in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-benzyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S2/c1-3-18-11-7-8-12-25(18)20(27)15-29-23-24-19-13-16(2)30-21(19)22(28)26(23)14-17-9-5-4-6-10-17/h4-6,9-10,16,18H,3,7-8,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQYKLZWGBLBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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